7-エピ-ドセタキセル

説明

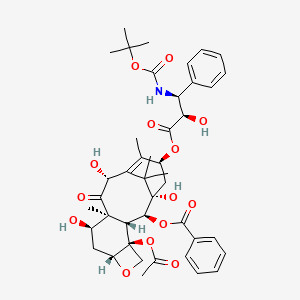

4-エピ-ドセタキセルは、よく知られている化学療法剤であるドセタキセル誘導体です。この化合物は、微小管を安定化させ、細胞分裂を阻害する能力で知られているタキサン系化合物に属します。この化合物は、親化合物であるドセタキセルと比較して独自の薬理学的特性を付与する可能性のある構造修飾のために特に注目されています。

2. 製法

合成経路および反応条件: 4-エピ-ドセタキセルの合成は、10-脱アセチルバッカチンIIIなどの天然に存在する前駆体から始まり、いくつかの段階を伴います。主なステップには次のものがあります。

保護および脱保護: 保護基は、官能基を選択的に修飾するために使用されます。

酸化および還元: これらの反応は、官能基を導入または修飾するために使用されます。

エステル化およびアミド化: これらのステップは、化合物の活性に不可欠な側鎖を結合させるために不可欠です。

工業的生産方法: 4-エピ-ドセタキセルの工業的生産は、同様の合成経路に従いますが、より大規模です。このプロセスには次のものが含まれます。

反応条件の最適化: 収率と純度を高くする。

触媒の使用: 反応速度と選択性を高める。

精製技術: クロマトグラフィーや結晶化など、最終生成物を分離するため。

科学的研究の応用

4-epi-Docetaxel has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the effects of structural modifications on the activity of taxanes.

Biology: Investigated for its ability to stabilize microtubules and inhibit cell division in various cell lines.

Medicine: Explored as a potential chemotherapeutic agent with possibly improved efficacy and reduced side effects compared to docetaxel.

Industry: Utilized in the development of new drug formulations and delivery systems.

作用機序

4-エピ-ドセタキセルは、微小管に結合し、その構造を安定化させることによって効果を発揮します。これにより、細胞分裂に不可欠な微小管の脱重合が阻止されます。この化合物は、微小管のβ-チューブリンサブユニットを標的とし、細胞周期停止とアポトーシスを引き起こします。 さらに、細胞の生存と増殖に関与する他の分子経路と相互作用する可能性があります .

類似の化合物:

ドセタキセル: 強力な抗腫瘍活性が知られている親化合物。

パクリタキセル: 同様の作用機序を持つ別のタキサンですが、薬物動態特性が異なります。

カバジタキセル: 特定の抵抗性がんの有効性が向上した、新しいタキサン。

4-エピ-ドセタキセルの独自性: 4-エピ-ドセタキセルは、独自の薬理学的特性を付与する可能性のある構造修飾により、独特です。 これらの修飾により、他のタキサンと比較して有効性、毒性、耐性プロファイルが異なる可能性があります .

生化学分析

Biochemical Properties

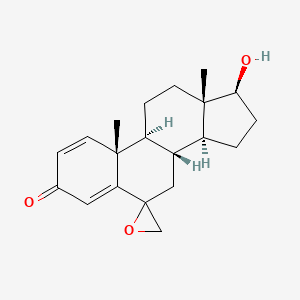

7-EPI-DOCETAXEL has been found to interact with various biomolecules. It binds to microtubules but does not interact with dimeric tubulin . The compound has been reported to induce the formation of an incomplete metaphase plate of chromosomes and an arrangement of spindle microtubules .

Cellular Effects

In vitro studies have shown that 7-EPI-DOCETAXEL has comparable anticancer effects to docetaxel . Its in vivo antitumor effectiveness was found to be inferior to that of docetaxel . It has been reported that 7-EPI-DOCETAXEL does not elicit any acute toxic effects both as an active pharmaceutical ingredient and in bulk formulations .

Molecular Mechanism

7-EPI-DOCETAXEL exerts its effects at the molecular level by binding to microtubules, preventing cell division, and promoting cell death . Compared to paclitaxel, 7-EPI-DOCETAXEL is two times more potent as an inhibitor of microtubule depolymerization .

Temporal Effects in Laboratory Settings

The in vivo antitumor effects of docetaxel-loaded albumin nanoparticles at different doses of 7-EPI-DOCETAXEL were found to be similar . The in vitro anticancer effect of 7-EPI-DOCETAXEL was comparable to that of docetaxel .

Dosage Effects in Animal Models

In animal models, the dosage of 7-EPI-DOCETAXEL has been found to influence its effects. A study found that a dosage of 1 mg/kg on alternate days was the most effective and safest dose .

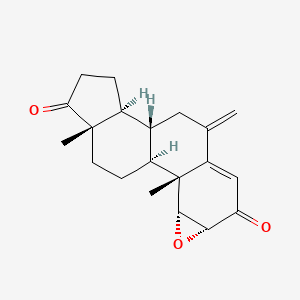

Metabolic Pathways

The main metabolic pathway of 7-EPI-DOCETAXEL consists of oxidation of the tertiary butyl group on the side chain at the C-13 position of the taxane ring as well as cyclization of the side chain .

Transport and Distribution

The transport and distribution of 7-EPI-DOCETAXEL within cells and tissues are influenced by its incorporation into nanoplatforms, such as nanofibers and nanoparticles . This advancement offers targeted delivery, controlled release, and improved bioavailability .

Subcellular Localization

It is known that docetaxel, a closely related compound, induces polymerization of tubulin, microtubule bundling in cells, and formation of numerous abnormal mitotic asters .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-epi-Docetaxel involves several steps, starting from naturally occurring precursors such as 10-deacetylbaccatin III. The key steps include:

Protection and Deprotection: Protecting groups are used to selectively modify functional groups.

Oxidation and Reduction: These reactions are employed to introduce or modify functional groups.

Esterification and Amidation: These steps are crucial for attaching side chains that are essential for the compound’s activity.

Industrial Production Methods: Industrial production of 4-epi-Docetaxel follows similar synthetic routes but on a larger scale. The process involves:

Optimization of Reaction Conditions: Ensuring high yield and purity.

Use of Catalysts: To enhance reaction rates and selectivity.

Purification Techniques: Such as chromatography and crystallization to isolate the final product.

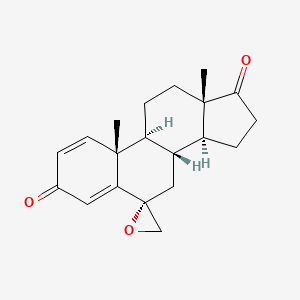

化学反応の分析

反応の種類: 4-エピ-ドセタキセルは、次のようなさまざまな化学反応を起こします。

酸化: オキソ誘導体を生成するために、酸素原子を導入する。

還元: 酸素原子を除去するか、水素原子を添加する。

置換: 官能基を別の官能基で置き換える。

一般的な試薬と条件:

酸化剤: 過マンガン酸カリウムや三酸化クロムなど。

還元剤: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなど。

置換試薬: ハロゲン化物や求核剤など。

主要な生成物: これらの反応から生成される主要な生成物には、さまざまな酸化、還元、および置換された4-エピ-ドセタキセル誘導体が含まれ、それぞれ潜在的に異なる生物学的活性を持ちます。

4. 科学研究への応用

4-エピ-ドセタキセルは、科学研究において幅広い用途があります。

化学: タキサンの活性の構造修飾の影響を研究するためのモデル化合物として使用されます。

生物学: さまざまな細胞株における微小管の安定化と細胞分裂の阻害能力について調査されています。

医学: ドセタキセルと比較して、有効性が向上し、副作用が軽減された潜在的な化学療法剤として探求されています。

産業: 新しい薬物製剤とデリバリーシステムの開発に使用されます。

類似化合物との比較

Docetaxel: The parent compound, known for its potent antineoplastic activity.

Paclitaxel: Another taxane with similar mechanisms of action but different pharmacokinetic properties.

Cabazitaxel: A newer taxane with improved efficacy in certain resistant cancers.

Uniqueness of 4-epi-Docetaxel: 4-epi-Docetaxel is unique due to its structural modifications, which may confer distinct pharmacological properties. These modifications can potentially lead to differences in efficacy, toxicity, and resistance profiles compared to other taxanes .

特性

IUPAC Name |

[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27+,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZOTLJHXYCWBA-MQOKZWAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H53NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165318 | |

| Record name | 4-Epidocetaxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

807.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153381-68-1 | |

| Record name | 4-Epidocetaxel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153381681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Epidocetaxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-EPIDOCETAXEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVQ8BYC7MI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does the presence of 7-epi-Docetaxel impact Docetaxel formulations?

A1: 7-epi-Docetaxel, as a degradation product of Docetaxel, can form during storage and impact the stability of pharmaceutical formulations. [, ] Research focuses on minimizing the formation of 7-epi-Docetaxel during Docetaxel manufacturing and storage. One study demonstrated that incorporating specific amino acids during the preparation of Docetaxel albumin nanoparticles could significantly inhibit 7-epi-Docetaxel formation. []

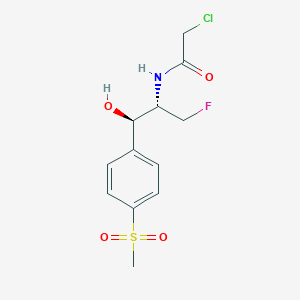

Q2: Are there methods to synthesize 7-epi-taxanes, including 7-epi-Docetaxel?

A2: Yes, researchers have developed methods for the efficient synthesis of 7-epi-taxanes, including 7-epi-Docetaxel, from natural taxanes. [] This method involves the inversion of the 7-hydroxyl group using silver(I) oxide as a catalyst and dimethylformamide as a solvent. This process is effective for both the parent taxane and its derivatives, such as Docetaxel.

Q3: Beyond its presence as an impurity, is there any research on 7-epi-Docetaxel as a standalone compound?

A3: Research has explored the synthesis and preliminary anticancer activity of 7-epi-taxane derivatives. [] Scientists synthesized various ester derivatives of 7-epi-taxane, modifying the C-13 position with different amino acid moieties. These derivatives were tested for their anticancer activity, and some showed promising selectivity against specific cancer cell lines. This suggests potential for 7-epi-taxane derivatives as standalone therapeutic agents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

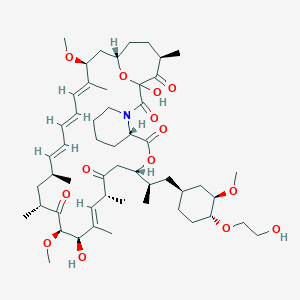

![(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid](/img/structure/B601102.png)